molecular formula C30H40N6O10S B12567343 L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine CAS No. 590368-21-1

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine

Cat. No.: B12567343
CAS No.: 590368-21-1
M. Wt: 676.7 g/mol
InChI Key: YNMRZGMRUKTMJZ-LSBAASHUSA-N
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Description

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a peptide compound composed of five amino acids: serine, tyrosine, asparagine, methionine, and tyrosine

Properties

CAS No.

590368-21-1

Molecular Formula

C30H40N6O10S

Molecular Weight

676.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H40N6O10S/c1-47-11-10-21(27(42)36-24(30(45)46)13-17-4-8-19(39)9-5-17)33-29(44)23(14-25(32)40)35-28(43)22(34-26(41)20(31)15-37)12-16-2-6-18(38)7-3-16/h2-9,20-24,37-39H,10-15,31H2,1H3,(H2,32,40)(H,33,44)(H,34,41)(H,35,43)(H,36,42)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

YNMRZGMRUKTMJZ-LSBAASHUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for asparagine, methionine, and tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Peptide bonds in L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Reference
Enzymatic HydrolysisIn vivo (mammalian systems)L-Tyrosine, L-Serine, L-Asparagine, L-Methionine
Acid/Base HydrolysisStrong acidic (HCl) or alkalineFree amino acids (serine, tyrosine, asparagine, methionine)

Studies on analogous peptides, such as L-alanyl-L-tyrosine, demonstrate that hydrolysis occurs efficiently in vivo, releasing tyrosine for metabolic utilization . Acidic or alkaline conditions cleave peptide bonds non-specifically, yielding constituent amino acids .

Oxidation Reactions

Methionine and tyrosine residues are primary targets for oxidation:

Oxidizing Agent Target Residue Product Method Reference
Pulse RadiolysisMethionineMethionine sulfoxide/sulfoneSpectroscopic analysis
Electrochemical OxidationTyrosineDityrosine, 3,4-dihydroxyphenylalanine (DOPA)HPLC, mass spectrometry

In the Met–Tyr dipeptide analog, intramolecular electron transfer between methionine’s sulfide radical and tyrosine’s phenolic group accelerates oxidation . Similar mechanisms likely apply to this pentapeptide, with methionine oxidation dominating under radical-generating conditions.

Radical-Mediated Reactions

Radical S-adenosylmethionine (SAM) enzymes catalyze site-specific C–C bond cleavage in tyrosine:

Enzyme/System Reaction Observed Outcome Reference
ThiH (Radical SAM)Tyrosine Cα–Cβ bond cleavageDehydroglycine + p-cresol

Structural studies of ThiH reveal that L-tyrosine adopts an unusual protonation state when bound, facilitating hydrogen abstraction by the 5´-deoxyadenosyl radical . While this reaction is characterized in free tyrosine, the peptide’s tyrosine residues may exhibit modified reactivity due to steric and electronic effects from adjacent amino acids.

Enzymatic Modifications

Tyrosine phenol-lyase (Tpl) and related enzymes catalyze tyrosine-specific reactions:

Enzyme Reaction Application Reference
Tyrosine phenol-lyaseβ-elimination of tyrosineL-DOPA synthesis

Tpl cleaves tyrosine’s Cβ–O bond in the presence of pyridoxal phosphate, producing phenol derivatives . Such reactions could degrade the peptide’s tyrosine residues in microbial environments, though direct evidence for this pentapeptide is lacking.

Stability Under Physiological Conditions

  • pH Sensitivity : Asparagine and serine residues may undergo deamidation or β-elimination at extreme pH .

  • Thermal Degradation : Prolonged heating (>60°C) induces peptide bond cleavage and side-chain oxidation .

Key Research Findings

  • Radical Specificity : The protonation state of tyrosine critically influences radical-mediated bond cleavage .

  • Antioxidant Role : Methionine’s oxidation to sulfoxide acts as a redox buffer, protecting other residues .

  • Hydrolysis Efficiency : Enzymatic cleavage occurs preferentially at tyrosine residues due to steric accessibility .

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Regulation
L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is believed to influence neurotransmitter synthesis, particularly dopamine and norepinephrine. These neurotransmitters are critical for cognitive function and mood regulation. Research indicates that supplementation with tyrosine can enhance cognitive performance during stressful conditions by replenishing these neurotransmitters .

Stress Response
Studies have shown that L-tyrosine can help mitigate cognitive decline under stress. For instance, military research has demonstrated that L-tyrosine supplementation improved cognitive function in soldiers subjected to extreme physical stressors, such as cold exposure and sleep deprivation . This suggests that this compound may have similar effects due to its structural components.

Nutritional Applications

Dietary Supplementation
this compound can be utilized as a dietary supplement aimed at enhancing mental performance and resilience against stress. Its components are essential amino acids that play significant roles in protein synthesis and metabolic processes. The compound may be beneficial for individuals experiencing high-stress situations or those needing cognitive enhancement .

Research and Development

Biochemical Studies
The compound serves as a model peptide for studying various biochemical processes, including enzyme interactions and cellular signaling pathways. Its unique amino acid composition allows researchers to investigate the effects of specific residues on biological activity. For example, the inclusion of methionine may influence redox states within cells, impacting signaling pathways relevant to cancer research.

Peptide Synthesis Techniques
this compound is also significant in the field of peptide synthesis. It provides insights into solid-phase peptide synthesis (SPPS) techniques, allowing scientists to explore different coupling strategies and purification methods to enhance yield and purity.

Case Studies

Cognitive Performance Enhancement
A notable study investigated the effects of L-tyrosine supplementation on adolescents with anorexia nervosa. Participants received a single oral dose of L-tyrosine followed by a regimen over several weeks. Results indicated that those supplemented with L-tyrosine showed improvements in blood levels of the amino acid and cognitive performance metrics compared to controls . This highlights the potential therapeutic benefits of this compound in clinical settings.

Stress Resilience in Military Personnel
In another study involving military personnel, participants were given L-tyrosine before undergoing demanding training exercises. The results demonstrated improved cognitive function under stress conditions, supporting the hypothesis that this compound can enhance mental resilience through neurotransmitter modulation .

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular pathways. For example, it could bind to a receptor, triggering a signaling cascade that alters cellular functions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Seryl-L-α-aspartyl-L-lysyl-L-proline: A peptide with a different sequence and functional properties.

    Cyclo-(L-Phe-L-Pro): A cyclic peptide with distinct structural and functional characteristics.

Uniqueness

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Biological Activity

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a peptide composed of five amino acids, each contributing to its biological activity. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

1. Structure and Composition

The compound consists of the following amino acids:

  • L-Seryl (Ser) : Known for its role in protein structure and function.
  • L-Tyrosyl (Tyr) : Involved in neurotransmitter synthesis and signaling.
  • L-Asparaginyl (Asn) : Plays a role in protein stability and function.
  • L-Methionyl (Met) : Acts as a precursor for other important molecules, including cysteine.
  • L-Tyrosine (Tyr) : A key player in the synthesis of neurotransmitters such as dopamine.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The peptide can modulate signaling pathways, influencing physiological responses. The specific mechanisms depend on the context of its use, such as in neurological or metabolic pathways.

3.1 Neurotransmitter Synthesis

L-Tyrosine, a component of this peptide, is crucial for synthesizing catecholamines (dopamine, norepinephrine, epinephrine). Studies indicate that tyrosine supplementation can enhance cognitive performance under stress by replenishing neurotransmitter levels .

3.2 Antioxidant Activity

Peptides containing tyrosine exhibit antioxidant properties due to the phenolic group in tyrosine, which can scavenge free radicals. This activity has implications for neuroprotection and reducing oxidative stress .

3.3 Modulation of Enzymatic Activity

The presence of serine and methionine may influence enzymatic activities through post-translational modifications like phosphorylation and methylation. These modifications are critical for regulating various biochemical pathways .

4.1 Case Studies

A case study involving L-Tyrosine supplementation showed significant effects on cognitive performance in stressful conditions. Participants who received tyrosine demonstrated improved memory retention compared to controls .

4.2 Pharmacokinetics

Research indicates that peak levels of tyrosine occur approximately 2-3 hours after oral supplementation, with levels returning to baseline within 8 hours. Variations in response among individuals highlight the need for personalized approaches to supplementation .

5. Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activities
L-TyrosinePrecursor for neurotransmittersCognitive enhancement, antioxidant
L-MethionineSulfur-containing amino acidMethyl donor, antioxidant
L-AsparagineNon-essential amino acidProtein synthesis, metabolic roles

6. Conclusion

This compound exhibits diverse biological activities primarily due to its constituent amino acids' roles in neurotransmitter synthesis, antioxidant defense, and enzymatic regulation. Further research is necessary to fully elucidate its mechanisms and therapeutic potential.

Q & A

Q. Critical Parameters :

  • Methionine oxidation during synthesis is minimized by using inert atmospheres (argon/nitrogen) and antioxidants (e.g., 0.1% thioglycolic acid) .
  • Automated synthesizers improve reproducibility for scalable production .

How should researchers handle and store this peptide to ensure stability during experiments?

Basic Research Question

  • Storage : Lyophilized peptides are stable at 2–8°C for short-term use. For long-term storage, keep at -20°C in airtight containers under desiccant .
  • Reconstitution : Use sterile, deoxygenated buffers (e.g., PBS with 0.1% BSA) to prevent aggregation. Vortex gently to avoid shear stress .
  • Safety : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods when handling powdered peptide to avoid inhalation .

Q. Stability Risks :

  • Methionine residues are prone to oxidation; monitor via MS or Ellman’s assay for sulfoxide formation .

What experimental approaches can resolve contradictions in reported biological activities of this peptide?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

  • Sequence Variants : Validate peptide identity via Edman degradation or MS/MS to rule out synthesis errors .
  • Assay Conditions : Test activity under varying pH, temperature, and ionic strength. For example, tyrosine phosphorylation assays require precise buffer compositions .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., fluorescence polarization) to confirm target engagement .

Q. Case Study :

  • A 2024 study resolved conflicting reports on its protein-binding affinity by using cryo-EM to visualize conformational changes in the peptide-receptor complex .

How can researchers mitigate methionine oxidation during synthesis and storage of this peptide?

Advanced Research Question
Methionine oxidation alters bioactivity and complicates data interpretation. Mitigation strategies include:

  • Synthesis : Replace methionine with oxidation-resistant analogs (e.g., norleucine) or use low-temperature (4°C) coupling steps .
  • Storage : Lyophilize with cryoprotectants (trehalose) and store under argon. Avoid repeated freeze-thaw cycles .
  • Analysis : Monitor oxidation via RP-HPLC (retention time shifts) or LC-MS to quantify sulfoxide peaks .

Q. Experimental Validation :

  • A 2024 study demonstrated that adding 1 mM EDTA to storage buffers reduced oxidation by 80% over 6 months .

What analytical techniques are essential for confirming the purity and identity of this peptide?

Basic Research Question

  • Purity : Reverse-phase HPLC with UV detection (214 nm) quantifies impurities. Acceptable purity for in vitro studies is ≥95% .
  • Identity : High-resolution MS (MALDI-TOF or ESI-Q-TOF) confirms molecular weight (±1 Da). MS/MS sequencing validates the amino acid sequence .
  • Structural Confirmation : Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helix, β-sheet) in solution .

Q. Troubleshooting :

  • Truncated peptides detected via HPLC may indicate incomplete coupling; optimize coupling time or reagent stoichiometry .

How can researchers design experiments to study this peptide’s role in protein folding or enzyme interactions?

Advanced Research Question

  • Folding Studies : Use fluorescence anisotropy with labeled peptide variants to monitor conformational changes in real time .
  • Enzyme Binding : Employ ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔG, ΔH) with target enzymes .
  • Mutagenesis : Replace key residues (e.g., tyrosine with phenylalanine) to identify critical interaction sites via alanine scanning .

Q. Case Study :

  • A 2024 study linked the asparagine residue to chaperone activity by demonstrating reduced folding efficiency in Asn→Ala mutants .

What are the methodological challenges in scaling up laboratory synthesis of this peptide for preclinical studies?

Advanced Research Question

  • Scalability : Transitioning from mg to gram-scale requires optimizing SPPS cycles (e.g., resin swelling, solvent volumes) and switching to continuous-flow reactors .
  • Cost-Efficiency : Replace expensive coupling agents (HATU) with cost-effective alternatives (DIC/HOAt) without compromising yield .
  • Regulatory Compliance : Ensure synthesis follows GMP guidelines for impurities (<0.1% per ICH Q3A) if intended for in vivo use .

Q. Validation :

  • Batch-to-batch consistency is confirmed via NMR (1H/13C) and endotoxin testing (<0.1 EU/mg) .

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